REACTION_SMILES
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[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[SH:18].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([F:8])[cH:9][cH:10]1.[P:19]12(=[S:20])[S:21][P:22]3(=[S:32])[S:23][P:24](=[S:30])([S:25][P:26](=[S:29])([S:27]3)[S:28]1)[S:31]2>>[C:2]([c:4]1[cH:5][cH:6][c:7]([F:8])[cH:9][cH:10]1)([S:18][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[S:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Type
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product
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Smiles
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Fc1ccc(C(=S)SCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |